1,4-Bis(trifluoromethyl)benzene-13C6
Overview
Description
1,4-Bis(trifluoromethyl)benzene-13C6 is a stable isotope-labeled compound with the molecular formula
13C6H4(CF3)2
. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. The compound is used in various scientific research applications due to its unique properties, including its stability and the presence of the trifluoromethyl groups, which can influence the compound’s reactivity and interactions.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)benzene-13C6 typically involves the introduction of trifluoromethyl groups to a benzene ring that has been isotopically labeled with carbon-13. One common method is the direct fluorination of 1,4-dimethylbenzene-13C6 using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity and chemical purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)benzene-13C6 can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the trifluoromethyl groups are generally resistant to oxidation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the benzene ring is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-) or amines (NH2-).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium (Pd) or copper (Cu) catalysts in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield products where one or more fluorine atoms are replaced by other functional groups, while coupling reactions can result in the formation of more complex aromatic compounds.
Scientific Research Applications
1,4-Bis(trifluoromethyl)benzene-13C6 is used in a variety of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where the trifluoromethyl groups impart desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 1,4-Bis(trifluoromethyl)benzene-13C6 exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to elucidate molecular structures. In biological systems, the compound can act as a metabolic tracer, allowing researchers to follow the fate of carbon atoms through various metabolic pathways. The trifluoromethyl groups can also influence the compound’s interactions with enzymes and receptors, potentially affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups in the 1,3-positions.
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups on the benzene ring.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups.
Uniqueness
1,4-Bis(trifluoromethyl)benzene-13C6 is unique due to the isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of two trifluoromethyl groups in the 1,4-positions also imparts distinct chemical and physical properties, such as increased hydrophobicity and resistance to oxidation, compared to similar compounds with different substitution patterns or functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBZHHORLHNCZ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583997 | |
Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-13-6 | |
Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286013-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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